molecular formula C8H5BrCl5NO2 B14702597 (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide CAS No. 21313-35-9

(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide

Cat. No.: B14702597
CAS No.: 21313-35-9
M. Wt: 404.3 g/mol
InChI Key: NEJVRGZLMPWTHT-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentachlorophenyl group attached to a 2-aminoacetate moiety, with a hydrobromide salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide typically involves the reaction of pentachlorophenol with glycine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The hydrobromide salt form is obtained by treating the resulting compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The pentachlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives and substituted phenyl compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interaction with biological molecules and its impact on cellular functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Researchers explore its effects on different biological pathways to identify possible medical uses.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A related compound with similar chlorination but lacking the aminoacetate group.

    2-Aminoacetate Derivatives: Compounds with similar aminoacetate moieties but different substituents on the phenyl ring.

Uniqueness

(2,3,4,5,6-Pentachlorophenyl) 2-aminoacetate;hydrobromide is unique due to the combination of a highly chlorinated phenyl group and an aminoacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

21313-35-9

Molecular Formula

C8H5BrCl5NO2

Molecular Weight

404.3 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-aminoacetate;hydrobromide

InChI

InChI=1S/C8H4Cl5NO2.BrH/c9-3-4(10)6(12)8(7(13)5(3)11)16-2(15)1-14;/h1,14H2;1H

InChI Key

NEJVRGZLMPWTHT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N.Br

Origin of Product

United States

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